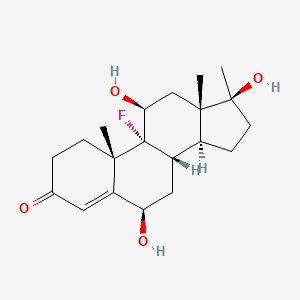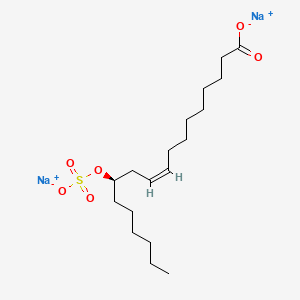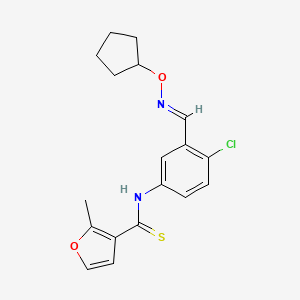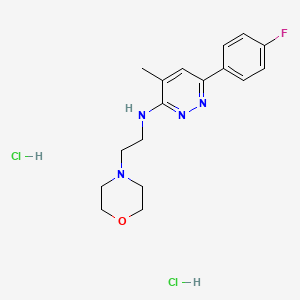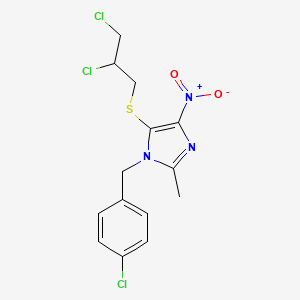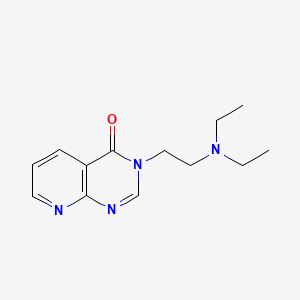
Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinuclidinium, 3-hydroxy-1-(2-((4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy)ethyl)-, bromide is a complex organic compound that belongs to the class of quinuclidinium derivatives. This compound is characterized by its unique structure, which includes a quinuclidine core, a hydroxy group, and a benzopyran moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
合成路线和反应条件
3-羟基-1-(2-((4-甲基-2-氧代-2H-1-苯并吡喃-7-基)氧基)乙基)-喹啉鎓溴化物的合成通常涉及多个步骤。一种常见的合成路线包括以下步骤:
喹啉核的形成: 此步骤涉及适当前体的环化以形成喹啉环。
羟基的引入: 羟基通过羟基化反应引入,通常使用过氧化氢或四氧化锇等试剂。
苯并吡喃部分的连接: 苯并吡喃部分通过醚化反应连接,其中苯并吡喃衍生物在碱(如氢化钠)的存在下与喹啉中间体反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成以及结晶和色谱等纯化技术,以确保高产率和纯度。
化学反应分析
反应类型
3-羟基-1-(2-((4-甲基-2-氧代-2H-1-苯并吡喃-7-基)氧基)乙基)-喹啉鎓溴化物可以进行各种化学反应,包括:
氧化: 羟基可以使用高锰酸钾或三氧化铬等氧化剂氧化成羰基。
还原: 该化合物可以被还原形成不同的衍生物,通常使用氢化铝锂等还原剂。
取代: 溴离子可以在适当条件下被其他亲核试剂(如胺或硫醇)取代。
常见试剂和条件
氧化: 高锰酸钾、三氧化铬和过氧化氢。
还原: 氢化铝锂、硼氢化钠。
取代: 在碱的存在下,胺、硫醇和醇等亲核试剂。
主要产物
氧化: 形成羰基衍生物。
还原: 形成还原的喹啉衍生物。
取代: 形成取代的喹啉化合物。
科学研究应用
3-羟基-1-(2-((4-甲基-2-氧代-2H-1-苯并吡喃-7-基)氧基)乙基)-喹啉鎓溴化物在科学研究中有着广泛的应用:
化学: 用作有机合成中的试剂,以及各种化学反应中的催化剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗病毒特性。
医学: 研究其潜在的治疗效果,特别是在治疗神经系统疾病方面。
工业: 用于开发新材料以及作为其他复杂化合物的合成中间体。
作用机制
3-羟基-1-(2-((4-甲基-2-氧代-2H-1-苯并吡喃-7-基)氧基)乙基)-喹啉鎓溴化物的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能通过与受体或酶结合而起作用,从而调节其活性。例如,它可能抑制参与神经递质合成的某些酶,从而导致神经信号传导发生改变。确切的分子靶点和途径可能因具体应用和使用背景而异。
相似化合物的比较
类似化合物
喹啉: 具有更简单结构的母体化合物。
苯并吡喃衍生物: 具有类似苯并吡喃部分但具有不同取代基的化合物。
羟基喹啉衍生物: 在喹啉核上连接有羟基的化合物。
独特性
3-羟基-1-(2-((4-甲基-2-氧代-2H-1-苯并吡喃-7-基)氧基)乙基)-喹啉鎓溴化物由于其喹啉核、羟基和苯并吡喃部分的组合而具有独特性。这种独特的结构赋予了特定的化学和生物性质,而这些性质在更简单或结构不同的化合物中没有观察到。
属性
CAS 编号 |
155272-60-9 |
|---|---|
分子式 |
C19H24BrNO4 |
分子量 |
410.3 g/mol |
IUPAC 名称 |
7-[2-(3-hydroxy-1-azoniabicyclo[2.2.2]octan-1-yl)ethoxy]-4-methylchromen-2-one;bromide |
InChI |
InChI=1S/C19H24NO4.BrH/c1-13-10-19(22)24-18-11-15(2-3-16(13)18)23-9-8-20-6-4-14(5-7-20)17(21)12-20;/h2-3,10-11,14,17,21H,4-9,12H2,1H3;1H/q+1;/p-1 |
InChI 键 |
CTUSBCROFCVLLW-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC[N+]34CCC(CC3)C(C4)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




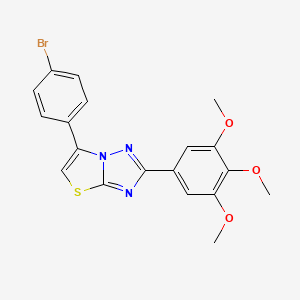
![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)


